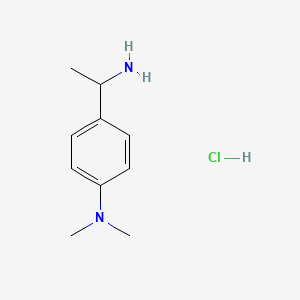

4-(1-Aminoethyl)-N,N-dimethylaniline hcl

Description

Contextualization of Substituted Aniline (B41778) Derivatives in Modern Organic Chemistry

Substituted anilines are a cornerstone class of organic compounds derived from aniline (C6H5NH2) through the modification of the aromatic ring with various functional groups. wisdomlib.org These compounds are fundamental building blocks in a multitude of chemical syntheses. Their utility spans the production of dyes, polymers, and pharmaceuticals. slideshare.netresearchgate.net The electronic properties of the aniline core can be finely tuned by the nature and position of its substituents, which can be either electron-donating or electron-withdrawing groups. pearson.com This modulation of electron density on the nitrogen atom and the aromatic ring influences the compound's basicity and nucleophilicity, thereby directing its reactivity in chemical transformations. pearson.comreddit.com

Aniline and its derivatives are highly susceptible to electrophilic substitution reactions, a reactivity that makes them versatile precursors in organic synthesis. wikipedia.org In the pharmaceutical industry, the aniline scaffold is present in numerous drug candidates due to its structural versatility and ability to interact with biological targets. cresset-group.comdrugbank.com However, the metabolic instability or potential toxicity of some aniline-containing compounds has led to research into their bioisosteric replacement to improve pharmacological properties. cresset-group.comacs.org The study of substituted anilines, therefore, remains a dynamic area of research, with ongoing efforts to synthesize novel derivatives and explore their applications in materials science and medicinal chemistry. researchgate.netmdpi.com

Historical Trajectories in the Synthesis and Characterization of Chiral Amines

The synthesis of chiral amines has been a central theme in organic chemistry for over a century, driven by their prevalence in natural products, pharmaceuticals, and as catalysts or ligands in asymmetric synthesis. nih.govrsc.org Historically, the resolution of racemic mixtures was the primary method for obtaining enantiomerically pure amines. While effective, this approach is inherently limited to a maximum theoretical yield of 50%.

The development of asymmetric synthesis has provided more efficient routes to chiral amines. Early breakthroughs included the use of chiral auxiliaries to direct stereoselective transformations. A significant leap forward came with the advent of catalytic asymmetric methods, which can generate large quantities of a desired enantiomer from a small amount of a chiral catalyst. Transition metal-catalyzed asymmetric hydrogenation of imines and enamines has emerged as a powerful and widely used strategy. nih.govacs.org This field has been propelled by the design and synthesis of a vast array of chiral ligands, particularly phosphorus-containing ligands, that can be tailored to achieve high enantioselectivities for a broad range of substrates. acs.org

More recent advancements have focused on developing more atom-economical and sustainable methods. These include biocatalytic approaches using enzymes like transaminases, which offer high selectivity under mild conditions, and organocatalysis, which avoids the use of metals. rsc.orgsemanticscholar.org The historical progression from resolution to catalytic asymmetric synthesis reflects a continuous drive towards greater efficiency, selectivity, and sustainability in the production of these vital chemical compounds. google.com

Structural Significance of the 4-(1-Aminoethyl)-N,N-dimethylaniline Moiety in Synthetic Chemistry

The 4-(1-Aminoethyl)-N,N-dimethylaniline moiety possesses distinct structural features that confer specific reactivity and utility in synthetic chemistry. The N,N-dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions relative to it. wikipedia.org This electronic influence also increases the electron density on the benzylic carbon of the aminoethyl group, potentially influencing its reactivity.

The primary amine of the 1-aminoethyl group provides a nucleophilic center that can participate in a wide range of reactions, such as acylation, alkylation, and the formation of imines. slideshare.net The presence of a stereocenter at the carbon bearing the amino group means that this moiety is chiral. The enantiomerically pure forms of this compound can serve as valuable building blocks for the synthesis of more complex chiral molecules or as chiral ligands for asymmetric catalysis. rsc.orgnih.gov The combination of a tertiary aromatic amine and a chiral primary amine within the same molecule offers possibilities for creating multifunctional catalysts or synthons for parallel synthesis.

Overview of Current Research Trends for Aminoethyl-Substituted Aromatic Systems

Current research on aminoethyl-substituted aromatic systems is diverse, with significant efforts in medicinal chemistry and materials science. In drug discovery, these scaffolds are being explored for the development of novel therapeutic agents. For instance, aminoethyl-substituted chalcones have been investigated as potential multifunctional agents for the treatment of Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE). mdpi.comnih.gov The nature of the amino group and its substitution pattern has been shown to significantly influence the biological activity of these compounds. mdpi.com

In the realm of synthetic methodology, the development of efficient and selective methods for the synthesis of these compounds remains an active area of research. This includes the exploration of novel catalytic systems for their asymmetric synthesis. Furthermore, aminoethyl-substituted aromatic compounds are being incorporated into more complex molecular architectures to create functional materials. The interplay between the aromatic ring and the aminoethyl side chain can give rise to interesting photophysical or electronic properties.

The versatility of the aminoethyl group allows for its derivatization to introduce further functionality. This can lead to the creation of libraries of related compounds for high-throughput screening in drug discovery or for the optimization of material properties. The ability to modify both the aromatic core and the aminoethyl side chain provides a rich platform for molecular design and engineering.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(1-aminoethyl)-N,N-dimethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;/h4-8H,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDUAXOKHFOREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 4 1 Aminoethyl N,n Dimethylaniline Hydrochloride and Its Precursors

Regioselective Functionalization Approaches to N,N-dimethylaniline Derivatives

A key precursor for the synthesis of the target compound is 4-acetyl-N,N-dimethylaniline. Its preparation hinges on the regioselective introduction of an acetyl group onto the N,N-dimethylaniline ring. The powerful electron-donating nature of the dimethylamino group strongly directs electrophilic substitution to the ortho and para positions. The primary challenge lies in achieving high selectivity for the desired para isomer.

Friedel-Crafts acylation is the most direct method for this transformation. However, the reaction can be complicated by the Lewis basicity of the nitrogen atom in N,N-dimethylaniline, which can complex with and deactivate the Lewis acid catalyst (e.g., aluminum chloride). This often necessitates the use of more than stoichiometric amounts of the catalyst. Despite this, procedures using reagents like acetic anhydride (B1165640) and a Lewis acid can yield the para-acetylated product.

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Acetanilide

| Catalyst | Acylating Agent | Solvent System | Yield of 4-acetylacetanilide | Reference |

|---|---|---|---|---|

| Ga(OTf)₃ (10 mol%) | Acetic Anhydride | MeNO₂-LiClO₄ | 93% | lookchem.com |

| Sc(OTf)₃ (10 mol%) | Acetic Anhydride | MeNO₂-LiClO₄ | 10% | google.com |

| AlCl₃ (>100 mol%) | Acetic Anhydride | 1,2-dichloroethane (B1671644) | 9% | lookchem.comgoogle.com |

Once 4-acetyl-N,N-dimethylaniline is obtained, the subsequent challenge is the stereoselective conversion of the ketone to the chiral primary amine.

The most prominent strategy for converting the acetyl group of 4-acetyl-N,N-dimethylaniline into the 1-aminoethyl side chain is reductive amination. This transformation can be accomplished through several pathways, including direct and indirect methods.

One classic approach is the Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent to convert ketones into amines. mdpi.com While effective, this method requires high temperatures and can lack stereocontrol, typically producing a racemic mixture of the amine.

Modern approaches focus on catalytic methods that offer greater efficiency and stereoselectivity. These are broadly categorized into:

Direct Reductive Amination: The ketone, a nitrogen source (commonly ammonia (B1221849) or an ammonium salt), and a reducing agent (typically hydrogen gas) react in a single pot in the presence of a catalyst. This is a highly atom-economical route. acs.orgacs.org

Asymmetric Transfer Hydrogenation (ATH): This method involves the reduction of a pre-formed imine or the in situ reduction of an imine formed from the ketone and an amine source. The hydrogen atoms are supplied by a donor molecule, such as isopropanol (B130326) or formic acid, facilitated by a chiral transition metal catalyst. mdpi.comliv.ac.uk

Creating the chiral center with high enantiopurity is the most critical step in the synthesis. This is achieved primarily through asymmetric catalytic reduction of the ketone precursor or its corresponding imine.

Biocatalysis: Enzymes, particularly transaminases (TAs) and amine dehydrogenases (AmDHs), have emerged as powerful tools for the asymmetric synthesis of chiral amines. nih.gov Transaminases can catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with very high enantiomeric excess (ee). nih.gov Similarly, engineered AmDHs can perform the asymmetric reductive amination of ketones using ammonia as the nitrogen source. nih.gov The high selectivity of these enzymes makes them ideal for pharmaceutical manufacturing. For instance, an engineered transaminase was successfully used in the large-scale manufacture of the antidiabetic drug sitagliptin, demonstrating the industrial viability of this approach. nih.gov

Transition Metal Catalysis: Chiral transition metal complexes are widely used for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. Ruthenium, rhodium, and iridium catalysts, paired with chiral ligands such as BINAP, DuPhos, or chiral diamines (e.g., TsDPEN), are particularly effective. acs.orgnih.gov Asymmetric transfer hydrogenation of substituted acetophenones using Ru(II) catalysts with chiral ligands has been shown to produce the corresponding chiral alcohols (which can be converted to amines) with excellent enantioselectivity (up to 98% ee). mdpi.com Direct asymmetric reductive amination using ruthenium catalysts with ammonia and hydrogen gas has been developed and scaled up to the multi-kilogram scale for the production of pharmaceutically relevant chiral primary amines. acs.orgacs.org

Catalytic Strategies in the Construction of the 4-(1-Aminoethyl)-N,N-dimethylaniline Skeleton

Catalysis is central to the efficient and stereoselective construction of the target molecule, with both transition metal complexes and small organic molecules (organocatalysts) offering distinct advantages.

While the reductive amination of 4-acetyl-N,N-dimethylaniline is the most common route, transition metal-catalyzed cross-coupling reactions represent an alternative, albeit less direct, strategy for constructing the C-C bond between the aniline (B41778) ring and the ethylamine (B1201723) side chain.

Hypothetically, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi reaction, could be employed. This would involve coupling a para-substituted N,N-dimethylaniline derivative (e.g., 4-bromo-N,N-dimethylaniline) with an organometallic reagent containing the protected 1-aminoethyl moiety. However, the synthesis of the required chiral organometallic partner adds complexity to this approach.

A more plausible strategy involves transition-metal-catalyzed hydroamination, which is the direct addition of an N-H bond across a C-C multiple bond. While typically used for synthesizing amines from alkenes, variations of this chemistry could be envisioned for building the target skeleton, although specific examples for this exact structure are not prominent in the literature.

Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), have proven highly effective in catalyzing asymmetric reductive aminations. semanticscholar.orgnih.gov

In this approach, the chiral phosphoric acid activates the imine, formed in situ from 4-acetyl-N,N-dimethylaniline and an amine source, by protonation. This activation renders the imine susceptible to nucleophilic attack by a hydride donor, such as a Hantzsch ester or a silane (B1218182) (e.g., 1-hydrosilatrane). squarespace.com The chiral environment created by the catalyst directs the hydride transfer to one face of the imine, resulting in the formation of the amine product with high enantioselectivity. This method is noted for its operational simplicity and tolerance to air and moisture. squarespace.com

Table 2: Selected Catalytic Systems for Asymmetric Reductive Amination of Acetophenone Derivatives

| Catalyst System | Hydride Source | Substrate | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| Ru(OAc)₂{(S)-binap} | H₂ (0.8 MPa) | 2-Acetylpyridine | >99% | >99.9% | bohrium.com |

| (R,R)-Teth-TsDPEN-Ru(II) | HCOOH/Et₃N | Acetophenone | High | >99% | mdpi.com |

| Chiral Phosphoric Acid | 1-Hydrosilatrane | p-Fluoroacetophenone | Excellent | 84% | squarespace.com |

| Transaminase (engineered) | Isopropylamine | Prositagliptin ketone | >95% | >99.5% | nih.gov |

Optimization of Reaction Parameters and Process Development in Compound Synthesis

Moving from a laboratory-scale procedure to a large-scale manufacturing process requires rigorous optimization of all reaction parameters to ensure efficiency, safety, reproducibility, and cost-effectiveness. For the synthesis of 4-(1-aminoethyl)-N,N-dimethylaniline, optimization would focus heavily on the key asymmetric reductive amination step.

Key parameters that are typically optimized include:

Catalyst Loading: Minimizing the amount of expensive transition metal catalyst or organocatalyst without sacrificing yield or enantioselectivity is crucial for economic viability.

Temperature and Pressure: Asymmetric hydrogenations are sensitive to both temperature and hydrogen pressure, which can affect not only the reaction rate but also the stereochemical outcome. researchgate.net

Solvent and Base: The choice of solvent can influence catalyst solubility, stability, and activity. In transfer hydrogenation, the selection and concentration of the base (e.g., KOH or NaOH in isopropanol) are critical for catalyst activation and performance. researchgate.net

Hydrogen/Hydride Source: In transfer hydrogenation, the nature and concentration of the hydrogen donor (e.g., isopropanol, formic acid) can significantly impact reaction kinetics. rug.nl

Statistical methods like Design of Experiments (DoE) are often employed to systematically study the effects of multiple variables and their interactions, allowing for the rapid identification of optimal conditions.

Process development also focuses on practical considerations for scale-up. This includes ensuring efficient heat transfer, managing the safe handling of reagents like hydrogen gas, and developing robust purification and isolation procedures. For biocatalytic processes, optimization extends to culture conditions to maximize enzyme expression, cofactor recycling systems to reduce costs, and enzyme immobilization to enhance stability and enable reuse. nih.gov The successful development and scale-up of a direct asymmetric reductive amination for a pharmaceutical intermediate, achieving multi-kilogram production with >93% ee, highlights the industrial applicability of these optimized processes. acs.orgacs.org

Investigation of Solvent Effects and Temperature Control

The synthesis of 4-(1-Aminoethyl)-N,N-dimethylaniline typically proceeds via the reductive amination of 4-dimethylaminoacetophenone. The choice of solvent and the control of temperature are critical parameters that significantly influence the reaction's kinetics, selectivity, and the formation of by-products.

Solvent Effects:

The solvent plays a multifaceted role in reductive amination, affecting the solubility of reactants, the stability of intermediates (such as imines and Schiff base adducts), and the activity of the catalyst. eui.euresearchgate.net A systematic study of solvent effects on the reductive amination of ketones reveals that the nature of the solvent can dictate the preferred reaction pathway. eui.eu

Protic solvents like methanol (B129727) are often identified as superior for reductive amination reactions. eui.euresearchgate.net Methanol facilitates the formation of imine and Schiff base intermediates and also demonstrates high hydrogenation activity, which is crucial for the reduction step. eui.euresearchgate.net In contrast, aprotic polar solvents like dioxane and tetrahydrofuran (B95107) (THF) can also be used, though they may lead to different reaction kinetics. eui.eu The use of water as a solvent is generally disfavored as it can inhibit the formation of the necessary imine intermediate, leading to a higher yield of the corresponding alcohol by-product instead of the desired amine. eui.euresearchgate.net

A review of reductive amination processes highlighted that while many procedures have historically used chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (DCE), a shift towards more environmentally benign solvents such as ethyl acetate (B1210297) is feasible and encouraged. acsgcipr.org

Interactive Data Table: Effect of Solvent on Reductive Amination of Ketones

| Solvent Type | Example Solvent | General Effect on Reductive Amination | Reference |

|---|---|---|---|

| Protic | Methanol | Often the best solvent; promotes high rates for imine/Schiff base formation and high hydrogenation activity. | eui.euresearchgate.net |

| Protic | Ethanol (B145695), Isopropanol | Generally effective, but can sometimes lead to reduction of the ketone to an alcohol by-product. Can also participate in side reactions if using H2 and a metal catalyst. | eui.euacsgcipr.org |

| Protic | Water | Generally poor; formation of imine and Schiff base intermediates is not favored, leading to high selectivity towards alcohol by-products. | eui.euresearchgate.net |

| Aprotic Polar | Dioxane, Tetrahydrofuran (THF) | Can be used, but may result in different reaction kinetics and selectivity compared to protic solvents. | eui.eu |

| Aprotic Apolar | Toluene, Cyclohexane | Can be used, but solubility of reactants and intermediates may be limited. | eui.eu |

| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Historically common, but their use is discouraged due to environmental and health concerns. | acsgcipr.org |

Temperature Control:

Temperature is a critical factor in managing reaction rate and selectivity. For instance, in the nitration of N,N-dimethylaniline, a precursor step in some synthetic routes for related compounds, the temperature must be carefully controlled between 5°C and 10°C to prevent over-nitration and the formation of undesired isomers. orgsyn.org Similarly, in the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol, a specific temperature of 443 K (170°C) over a Raney-Ni® catalyst was found to be optimal for achieving a high yield of 98%. lookchem.comrsc.org

For the final step of forming the hydrochloride salt, temperature control is also important. The salt is typically formed by treating a solution of the free amine with hydrochloric acid. This process is often performed at a reduced temperature (e.g., in an ice bath) to control the exothermic reaction and promote the crystallization of a pure product. echemi.comchemicalbook.com

Advanced Purification and Isolation Techniques for Hydrochloride Salts

The purification and isolation of amine hydrochloride salts are crucial for obtaining a product with high purity. Standard methods like recrystallization are common, but several advanced techniques can be employed to overcome specific purification challenges, such as the removal of inorganic salts or other closely related impurities.

One effective method involves the precipitation of the hydrochloride salt by passing gaseous hydrogen chloride through a solution of the free amine in an appropriate organic solvent, such as ether, THF, ethanol, or isopropanol. echemi.comgoogle.com This technique often yields a highly pure crystalline product. A patent describes a method for purifying primary aromatic amine hydrohalides by vaporizing the compound in the presence of an excess of the corresponding gaseous hydrogen halide, which prevents decomposition and allows for purification via distillation or sublimation. google.com

For libraries of compounds, an efficient sequence has been developed for the preparation of pure amine hydrochloride salts that avoids the need for chromatography or distillation. nih.gov This process involves:

Reduction of a corresponding amide.

Trapping the resulting crude amine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride).

Purification of the stable Boc-protected intermediate.

Deprotection using 4M HCl in dioxane to yield the pure hydrochloride salt. nih.gov

Interactive Data Table: Comparison of Purification Techniques for Amine Hydrochloride Salts

| Technique | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Recrystallization | Dissolving the crude salt in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Simple, effective for removing many impurities. | Requires a suitable solvent; can result in product loss in the mother liquor. | google.com |

| Gas-Phase HCl Precipitation | Passing anhydrous HCl gas through a solution of the free amine in an organic solvent. | Yields high-purity, anhydrous salt; avoids introducing water. | Requires handling of corrosive HCl gas. | echemi.comgoogle.com |

| Boc-Protection/Deprotection Sequence | Protection of the crude amine as a stable Boc-carbamate, purification, and subsequent deprotection with HCl. | Avoids chromatography and distillation; provides high-purity salts. | Adds extra steps to the synthesis (protection/deprotection). | nih.gov |

| Vaporization with Hydrogen Halide | Vaporizing/distilling the amine hydrohalide in the presence of excess hydrogen halide gas to prevent decomposition. | Effective for purification of thermally stable salts. | Requires specialized equipment; not suitable for heat-sensitive compounds. | google.com |

| Ion Exchange | Passing a solution containing the amine salt through an ion-exchange resin to remove ionic impurities. | Can be run continuously; effective for removing heat-stable salts in industrial settings. | Primarily for industrial applications; may require significant setup. | kovalus.com |

Application of Green Chemistry Principles in the Synthesis of 4-(1-Aminoethyl)-N,N-dimethylaniline Hydrochloride

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of amines, including 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride, can be made more sustainable by incorporating these principles. rsc.orgbenthamscience.com

Atom Economy and Waste Prevention: One of the core principles of green chemistry is maximizing atom economy, which involves designing synthetic methods to incorporate all materials used in the process into the final product. acs.org Catalytic reductions, such as catalytic hydrogenation for the reductive amination step, are highly atom-economical as they use molecular hydrogen as the reductant, with no by-products generated from the reducing agent itself. acs.org This is superior to using stoichiometric reagents like sodium borohydride, which have a lower atom economy. acs.org

Use of Greener Reagents and Solvents: The synthesis of the N,N-dimethylaniline moiety traditionally might use toxic methylating agents like methyl halides or dimethyl sulfate. researchgate.net Green alternatives include dimethyl carbonate, which is a non-toxic and environmentally benign reagent. researchgate.net Methanol can also serve as a green methylating agent, a hydrogen source, and a solvent simultaneously in certain one-pot syntheses. lookchem.comresearchgate.net

The choice of solvent is also critical. As mentioned, replacing hazardous chlorinated solvents like dichloromethane with greener alternatives such as ethyl acetate or alcohols is a key consideration in modern organic synthesis. acsgcipr.org

Catalysis and Energy Efficiency: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. acs.org The use of heterogeneous catalysts (e.g., Pd/C, Pt/C, Raney-Ni®) in the synthesis simplifies product purification, as the catalyst can be easily removed by filtration. eui.eulookchem.com Conducting reactions at ambient temperature and pressure, when possible, reduces energy consumption. For example, some N,N-dimethylation reactions can be carried out at room temperature under UV irradiation using a Pd/TiO2 catalyst. researchgate.net

Reduction of Derivatives: Green chemistry encourages minimizing or avoiding the use of protecting groups, as these steps require additional reagents and generate waste. acs.orgrsc.org Developing highly selective catalysts that can react with one functional group in the presence of others can eliminate the need for protection-deprotection sequences. acs.org However, as seen in purification strategies, temporary derivatization can sometimes be a pragmatic approach to achieving high purity without resorting to less green methods like chromatography. nih.gov

Interactive Data Table: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

|---|---|---|---|

| Prevention | Choosing synthetic routes that minimize waste, such as catalytic processes. | Using catalytic hydrogenation instead of stoichiometric reducing agents. | acs.org |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Reductive amination using ammonia and H2 has a high atom economy, producing only water as a by-product. | acs.org |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents. | Employing dimethyl carbonate or methanol as methylating agents instead of methyl halides. | lookchem.comresearchgate.net |

| Designing Safer Chemicals | Choosing greener solvents. | Using ethyl acetate or ethanol instead of dichloromethane for reductive amination. | acsgcipr.org |

| Catalysis | Using catalytic reagents over stoichiometric ones. | Employing heterogeneous catalysts like Pd/C or Raney-Ni® which can be easily recovered and recycled. | eui.eulookchem.com |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. | Developing selective catalysts that obviate the need for protecting groups. | acs.orgrsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 1 Aminoethyl N,n Dimethylaniline Hydrochloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all protons and carbons in 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride can be achieved.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. For 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride, the expected chemical shifts are influenced by the electron-donating N,N-dimethylamino group and the electron-withdrawing aminoethyl side chain. The hydrochloride form causes the primary amine to be protonated (-NH₃⁺), which influences the chemical shifts of nearby protons and carbons.

In the ¹H NMR spectrum, the para-substituted aromatic ring is expected to show a distinct AA'BB' system, appearing as two doublets. The N,N-dimethyl group will present as a sharp singlet, while the protons of the 1-aminoethyl group will appear as a quartet (methine, -CH) and a doublet (methyl, -CH₃) due to spin-spin coupling. The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The strong electron-donating effect of the N,N-dimethylamino group will shield the aromatic carbons, particularly the ipso-carbon (C4) and the ortho-carbons (C2/C6), shifting them upfield compared to benzene (B151609).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(1-Aminoethyl)-N,N-dimethylaniline Hydrochloride (Note: Predicted values are based on analysis of structurally similar compounds such as 4-ethyl-N,N-dimethylaniline and general substituent effects. Actual values may vary based on solvent and experimental conditions.) researchgate.netrsc.org

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~3.0 (s, 6H) | ~40.5 |

| Ar-H (ortho to -NMe₂) | ~6.7-6.9 (d, 2H) | ~112-114 |

| Ar-H (meta to -NMe₂) | ~7.2-7.4 (d, 2H) | ~128-130 |

| -CH(NH₃⁺)CH₃ | ~4.2-4.4 (q, 1H) | ~50-52 |

| -CH(NH₃⁺)CH₃ | ~1.6-1.8 (d, 3H) | ~20-22 |

| Ar-C (ipso, C1) | - | ~127-129 |

| Ar-C (ipso, C4) | - | ~150-152 |

| -NH₃⁺ | broad signal | - |

s = singlet, d = doublet, q = quartet

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). For 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride, the key correlation would be a cross-peak between the methine proton (-CH) and the methyl protons (-CH₃) of the aminoethyl side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would show correlations between the proton signals and their corresponding carbon signals as listed in Table 1, for example, linking the singlet at ~3.0 ppm to the carbon at ~40.5 ppm (N(CH₃)₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is essential for piecing together the molecular structure. Key HMBC correlations would confirm the placement of the substituents on the aromatic ring. For instance, correlations from the methine proton (-CH) of the side chain to the aromatic carbons C1, C2, and C6 would definitively establish its connection point.

Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |

| COSY | -CH(NH₃⁺)CH₃ | -CH(NH₃⁺)CH₃ | Confirms the structure of the aminoethyl fragment. |

| HSQC | N(CH₃)₂ | N(CH₃)₂ | Assigns the N,N-dimethyl carbon. |

| Ar-H (ortho) | Ar-C (ortho) | Assigns the ortho aromatic carbons. | |

| -CH(NH₃⁺)CH₃ | -CH(NH₃⁺)CH₃ | Assigns the methine carbon of the side chain. | |

| HMBC | N(CH₃)₂ | Ar-C (C4) | Confirms attachment of the dimethylamino group to C4. |

| -CH(NH₃⁺)CH₃ | Ar-C (C1, C2, C6) | Confirms attachment of the aminoethyl group to C1. |

Mass Spectrometry (MS) in the Characterization of 4-(1-Aminoethyl)-N,N-dimethylaniline Hydrochloride

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to several decimal places, allowing for the determination of the precise elemental formula of the molecule. For the free base 4-(1-Aminoethyl)-N,N-dimethylaniline (C₁₀H₁₆N₂), the protonated molecule [M+H]⁺ would be analyzed.

Molecular Formula: C₁₀H₁₇N₂⁺ (as the protonated species)

Monoisotopic Mass: 165.1386 Da

HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves isolating the parent ion ([M+H]⁺) and inducing fragmentation to produce smaller daughter ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For 4-(1-Aminoethyl)-N,N-dimethylaniline, the most likely fragmentation pathway involves the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage), as this results in a highly stabilized fragment. nih.gov

The primary fragmentation is the loss of a methyl radical (•CH₃) from the aminoethyl group following ionization, leading to the formation of a stable benzylic iminium ion. This fragment is often the base peak in the spectrum.

Table 3: Predicted Major Fragments in MS/MS Analysis

| m/z | Proposed Formula | Description |

| 165.1386 | [C₁₀H₁₇N₂]⁺ | Protonated Parent Molecule ([M+H]⁺) |

| 150.1151 | [C₉H₁₄N₂]⁺ | Loss of methyl radical (•CH₃) via benzylic cleavage |

| 121.0891 | [C₈H₁₁N]⁺ | Loss of the ethylamine (B1201723) side chain |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

For 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride, key vibrational modes would include:

N-H stretching: The primary ammonium group (-NH₃⁺) will exhibit broad and strong absorption bands in the IR spectrum, typically in the 2800-3200 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations typically produce several sharp bands in the 1450-1600 cm⁻¹ region.

N-H bending: The ammonium group also shows characteristic bending vibrations around 1500-1600 cm⁻¹.

C-N stretching: These vibrations for aromatic and aliphatic amines occur in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

| N-H Stretch (Ammonium, -NH₃⁺) | 2800 - 3200 (broad) | IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| N-H Bend (Ammonium) | 1500 - 1600 | IR |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | IR, Raman |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms, as well as their bond lengths and angles. While a specific crystal structure for 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride has not been detailed in publicly accessible databases, the application of this technique would provide an unambiguous depiction of its solid-state conformation and the packing of its ions within the crystal lattice.

The key interactions expected to define the crystal lattice are:

Charge-Assisted Hydrogen Bonds: The most significant interactions would be the hydrogen bonds formed between the ammonium group (the donor) and the chloride ion (the acceptor). These N-H···Cl bonds are strong due to the formal positive charge on the nitrogen and the negative charge on the chloride ion. acs.org

π-π Stacking: The aromatic phenyl rings of adjacent molecules may align, leading to π-π stacking interactions. These are non-covalent interactions that contribute to the stabilization of the crystal structure.

C-H···π Interactions: Hydrogen atoms attached to the ethyl and methyl groups can interact with the electron-rich π-system of the aromatic ring on neighboring molecules.

A crystallographic analysis would precisely measure the distances and angles of these interactions, providing a complete picture of the supramolecular architecture.

| Type of Interaction | Donor Group/Atom | Acceptor Group/Atom | Expected Role in Crystal Lattice |

|---|---|---|---|

| Charge-Assisted Hydrogen Bond | Ammonium (-NH3+) | Chloride (Cl⁻) | Primary force defining the ionic lattice framework. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizes packing through aromatic ring association. |

| C-H···π Interaction | Aliphatic C-H | Phenyl Ring | Contributes to the three-dimensional packing arrangement. |

| Van der Waals Forces | All atoms | All atoms | Provides overall cohesive energy to the crystal. |

The 4-(1-Aminoethyl)-N,N-dimethylaniline molecule possesses a stereogenic center at the carbon atom of the ethyl group, which is bonded to four different substituents (the amino group, a hydrogen atom, a methyl group, and the dimethylaminophenyl group). This chirality means the compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-(1-Aminoethyl)-N,N-dimethylaniline and (S)-4-(1-Aminoethyl)-N,N-dimethylaniline.

X-ray crystallography is the most reliable method for the unambiguous determination of the absolute configuration of a chiral molecule, provided that an enantiomerically pure sample can be crystallized. nih.gov The technique relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes complex, causing a small phase shift. This effect breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and their inverses (-h,-k,-l) are equal. The subtle but measurable differences between these "Friedel pairs" allow for the determination of the absolute structure. researchgate.net

During the refinement of the crystal structure data, the Flack parameter is calculated. A value close to 0 indicates that the assigned configuration is correct, while a value near 1 suggests that the true configuration is the inverse of the one modeled. researchgate.net This method would definitively assign the R or S configuration to a given enantiomer of 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride.

Chiroptical Spectroscopy (ORD/CD) for Stereochemical Purity Assessment

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful non-destructive spectroscopic techniques used to investigate chiral molecules. They measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength.

For a chiral molecule containing a chromophore (a light-absorbing group), such as the N,N-dimethylaniline moiety in the target compound, these spectra exhibit a characteristic feature known as the Cotton effect in the region of the chromophore's absorption band. mgcub.ac.in A positive Cotton effect is observed when the optical rotation first increases before decreasing with wavelength, while a negative Cotton effect shows the opposite trend. jasco-global.com

These techniques are exceptionally useful for assessing stereochemical purity:

An enantiomerically pure sample of (R)- or (S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride would produce a distinct ORD curve and CD spectrum with a specific Cotton effect (e.g., positive for one enantiomer and negative for the other).

A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive and would therefore show no ORD or CD signal, as the equal and opposite effects of the two enantiomers cancel each other out.

For a non-racemic mixture, the magnitude of the CD signal (molar ellipticity, [θ]) or the optical rotation ([α]) at a given wavelength is directly proportional to the enantiomeric excess (e.e.) of the sample. This allows for quantitative determination of the purity of a chiral sample. nih.gov

The data obtained from these analyses are crucial for quality control in processes involving chiral synthesis or resolution.

| Stereoisomer | Technique | λmax (nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|---|---|

| (R)-enantiomer | CD | ~250-300 | Positive | +X |

| (S)-enantiomer | CD | ~250-300 | Negative | -X |

| Racemic Mixture | CD | - | None | 0 |

| (R)-enantiomer | ORD | ~250-300 | Positive (Peak at longer λ) | - |

| (S)-enantiomer | ORD | ~250-300 | Negative (Trough at longer λ) | - |

Note: This table is hypothetical and for illustrative purposes only, demonstrating the expected relationships between the enantiomers. The exact λmax and magnitude (X) would need to be determined experimentally.

Mechanistic Investigations of Reactions Involving 4 1 Aminoethyl N,n Dimethylaniline Hydrochloride

Role of the Amine Functionality in Nucleophilic and Basic Reactions

The presence of two distinct amine functionalities, a primary aliphatic amine and a tertiary aromatic amine, endows 4-(1-Aminoethyl)-N,N-dimethylaniline with a rich and varied reactivity profile in nucleophilic and basic reactions. The lone pair of electrons on the nitrogen atoms is the key to this behavior, allowing them to act as both nucleophiles (attacking electron-deficient centers) and Brønsted-Lowry bases (accepting protons).

The primary amine of the aminoethyl group and the tertiary N,N-dimethylamino group exhibit different degrees of nucleophilicity and basicity. Generally, for amines, nucleophilicity increases with basicity. masterorganicchemistry.com However, nucleophilicity is significantly more sensitive to steric hindrance than basicity is. masterorganicchemistry.com The primary amine is less sterically hindered than the tertiary amine and can readily participate in reactions such as N-acylation and N-alkylation. When reacting with electrophiles like acyl chlorides or acid anhydrides, the primary amine acts as a potent nucleophile to form amide bonds. nih.gov Similarly, it can react with alkyl halides in nucleophilic substitution reactions.

The relative reactivity of the two nitrogen centers is a critical aspect of its chemistry. In reactions like acylation, the primary amine is expected to be the principal site of reaction due to its greater accessibility and nucleophilicity. Kinetic studies on similar diamines, such as m-phenylenediamine, have been used to model and quantify the rates of mono- and di-acylation, providing a framework for understanding how reaction conditions can be tuned to selectively target one amine group over the other. researchgate.net

Table 1: Comparison of Functional Groups in 4-(1-Aminoethyl)-N,N-dimethylaniline

| Functional Group | Type | Key Reactive Property | Factors Influencing Reactivity |

| -NH₂ (on ethyl group) | Primary Aliphatic Amine | Strong Nucleophile, Base | Less steric hindrance, localized lone pair. |

| -N(CH₃)₂ (on ring) | Tertiary Aromatic Amine | Strong Base, Ring Activator | More steric hindrance, lone pair delocalized into the aromatic ring. |

Aromatic Ring Reactivity in Electrophilic Substitution and Functionalization Processes

The aromatic ring of 4-(1-Aminoethyl)-N,N-dimethylaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the N,N-dimethylamino group and the 1-aminoethyl group. In EAS reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. uomustansiriyah.edu.iq

The N,N-dimethylamino group is one of the strongest activating groups. Its nitrogen atom donates electron density into the ring via resonance, stabilizing the carbocation intermediate (the arenium ion) that forms during the reaction. masterorganicchemistry.com This group is a powerful ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. uomustansiriyah.edu.iq

The 1-aminoethyl group is also an activating, ortho, para-directing group. When considering a disubstituted benzene ring, the directing effects of the two groups are additive. libretexts.org In this molecule, the N,N-dimethylamino group is at position 1 and the 1-aminoethyl group is at position 4 (para to each other). The N,N-dimethylamino group is the more powerful activator. masterorganicchemistry.com Therefore, it will predominantly control the regioselectivity of the substitution. The positions ortho to the N,N-dimethylamino group (positions 2 and 6) are the most activated sites for electrophilic attack. The positions ortho to the 1-aminoethyl group (positions 3 and 5) are also activated, but to a lesser extent.

The general rule is that the most activating substituent dictates the position of substitution. masterorganicchemistry.com Since positions 2 and 6 are ortho to the strongest activating group (-N(CH₃)₂), they are the most likely sites for reaction. However, steric hindrance from the adjacent 1-aminoethyl group and the N,N-dimethylamino group itself can influence the outcome, potentially favoring substitution at the less hindered site if the electrophile is bulky. masterorganicchemistry.comlibretexts.org In strongly acidic conditions, protonation of the amine groups can occur, forming "onium" cations (e.g., -NH(CH₃)₂⁺). These protonated groups become strongly deactivating and meta-directing, which would completely alter the reactivity and regioselectivity of the ring. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Substituent Group | Position | Activating/Deactivating | Directing Effect |

| -N(CH₃)₂ | 1 | Strongly Activating | ortho, para (to positions 2, 6, 4) |

| -CH(CH₃)NH₂ | 4 | Activating | ortho, para (to positions 3, 5, 1) |

| Combined Effect | - | Strongly Activating | Major substitution at positions 2 and 6 |

Stereochemical Aspects of Reactions with the Chiral Aminoethyl Moiety

The 1-aminoethyl moiety contains a stereogenic center at the carbon atom bonded to the aromatic ring, the methyl group, the amino group, and a hydrogen atom. This chirality means the molecule can exist as a pair of enantiomers, (R)- and (S)-4-(1-Aminoethyl)-N,N-dimethylaniline. The presence of this pre-existing chiral center can profoundly influence the stereochemical outcome of subsequent reactions, a principle widely used in asymmetric synthesis. masterorganicchemistry.comnih.gov

When the primary amine of a single enantiomer of this compound reacts to form a new product, it can serve as a chiral auxiliary. ethz.ch A chiral auxiliary is an enantiomerically pure group that is temporarily incorporated into a substrate to direct the stereoselective formation of new chiral centers. ethz.ch For example, if the primary amine is converted into an imine, the subsequent nucleophilic addition to the C=N double bond can occur diastereoselectively. The existing stereocenter creates a chiral environment that favors attack from one face of the imine over the other, leading to a preponderance of one diastereomer. mdpi.com This strategy is widely employed with the closely related compound, 1-phenylethylamine, for the synthesis of chiral alkaloids and other complex molecules. nih.govresearchgate.net

Furthermore, the chiral aminoethyl group can be used to synthesize chiral ligands for asymmetric catalysis. nih.govacs.org By reacting the primary amine with appropriate reagents, it can be incorporated into larger molecular scaffolds that can coordinate to metal centers. The resulting chiral metal complex can then catalyze reactions (e.g., reductions, oxidations, or C-C bond formations) on achiral substrates, yielding an enantiomerically enriched product. acs.org The stereochemical course of these reactions is dictated by the three-dimensional structure of the catalyst, which is directly derived from the chirality of the original aminoethyl group.

Kinetic and Thermodynamic Studies of Relevant Chemical Transformations

Kinetic studies of the N-acylation of aromatic diamines, such as p-phenylenediamine (B122844) (PPD), have been conducted to determine reaction rates and enzymatic pathways. For instance, the N-acetylation of PPD to form monoacetyl-PPD (MAPPD) and subsequently N,N'-diacetyl-PPD (DAPPD) has been quantified. nih.gov These studies reveal how the rate of the second acetylation is influenced by the presence of the first acetyl group. Similar kinetic analysis could be applied to 4-(1-Aminoethyl)-N,N-dimethylaniline to determine the rate constants for the acylation of its primary amine under various conditions. researchgate.netresearchgate.net

Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation, can be determined by studying reaction rates at different temperatures (Arrhenius and Eyring plots). nih.gov For example, studies on the oxidation of various substituted anilines have determined activation energies (Ea) and established isokinetic relationships, where a linear correlation between enthalpy and entropy of activation suggests a common reaction mechanism across a series of related compounds. nih.gov Thermochemical data for parent compounds like N,N-dimethylaniline, such as its enthalpy of formation, are available and serve as a baseline for theoretical calculations on more complex derivatives. nist.govnih.gov

Table 3: Representative Kinetic Data for N-Acetylation of p-Phenylenediamine (PPD) in Human Skin Cytosol (Data serves as an analogue for the reactivity of the primary amine)

| Reaction | Substrate | Product | Activity Range (nmol/mg/min) |

| First Acetylation | PPD | Monoacetyl-PPD (MAPPD) | 0.41 - 3.68 |

| Second Acetylation | MAPPD | Diacetyl-PPD (DAPPD) | 0.65 - 3.25 |

| Source: Adapted from findings on the N-acetylation capacities in human skin. nih.gov |

Influence of Solvent Environment on Reaction Pathways and Selectivity

The solvent in which a reaction is conducted can have a dramatic effect on reaction rates, selectivity, and even the mechanism itself. For reactions involving 4-(1-Aminoethyl)-N,N-dimethylaniline, the polarity and protic/aprotic nature of the solvent are key factors.

The nucleophilicity of the amine groups is particularly sensitive to the solvent. libretexts.org In polar protic solvents, such as water or alcohols, the solvent molecules can form hydrogen bonds with the lone pair of electrons on the amine nitrogens. libretexts.org This creates a "solvent cage" around the nucleophile, which must be at least partially disrupted for a reaction to occur. This solvation stabilizes the amine but reduces its nucleophilicity, thereby slowing down reactions like nucleophilic substitutions. libretexts.org

In contrast, polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (CH₃CN), can solvate cations but are less effective at solvating anions or hydrogen-bonding with nucleophiles. libretexts.orgresearchgate.net This leaves the amine's lone pair more exposed and available for reaction, often leading to a significant increase in the rate of nucleophilic reactions compared to protic solvents. masterorganicchemistry.com The choice of solvent can thus be a powerful tool to control reaction kinetics.

The influence of the solvent can be quantified using empirical scales, such as Mayr's nucleophilicity parameters (N). nih.gov Studies have shown that the nucleophilicity parameter for an amine can change significantly with the solvent. For example, the nucleophilicity of 4-(dimethylamino)pyridine, a related structure, jumps from N = 13.19 in water (protic) to 15.80 in dichloromethane (B109758) (aprotic). nih.gov This quantitative relationship underscores the importance of solvent selection in optimizing reaction conditions.

Table 4: Effect of Solvent on Mayr's Nucleophilicity Parameter (N) for Pyrrolidine (Data illustrates the general trend of solvent effects on amine nucleophilicity)

| Solvent | Solvent Type | Nucleophilicity Parameter (N) |

| Methanol (B129727) (CH₃OH) | Polar Protic | 12.86 |

| Acetonitrile (CH₃CN) | Polar Aprotic | 15.34 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 15.69 |

| Source: Adapted from kinetic studies of cyclic secondary amines. researchgate.net |

Theoretical and Computational Studies of 4 1 Aminoethyl N,n Dimethylaniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and the energetically favorable arrangement of atoms.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground state properties of molecules like 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride. In a typical DFT study, the ground state geometry would be optimized to find the lowest energy arrangement of atoms.

Research on related N,N-diacylaniline derivatives has utilized DFT calculations at the B3LYP/6-31G* level to optimize ground state geometries and compute vibrational frequencies . For N,N-dimethylaniline, the B3LYP method with the 6-31+G(d,p) basis set has been used to calculate the molecular electronic potential surface and vibrational frequencies nih.gov. These studies often show good agreement between calculated and experimental data for structural parameters . For the title compound, DFT would be used to determine key bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 4-(1-Aminoethyl)-N,N-dimethylaniline Cation Note: This data is hypothetical and based on typical values for substituted anilines. It serves to illustrate the output of DFT calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-N(dimethylamino) | ~1.38 Å |

| Bond Length | C(aromatic)-C(ethyl) | ~1.52 Å |

| Bond Length | C(ethyl)-N(amino) | ~1.50 Å |

| Bond Angle | C(aromatic)-C(ethyl)-N(amino) | ~110° |

| Dihedral Angle | N(dimethylamino)-C(aromatic)-C(aromatic)-C(ethyl) | ~180° |

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for electronic properties. Studies on derivatives of N,N-dimethyl-4-nitroaniline have employed high-level ab initio calculations to investigate molecular and crystal structures researchgate.net. For 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride, these methods could be used to refine the electronic energy and wave function, providing a benchmark for DFT results and a more accurate description of electron correlation effects.

Conformer Analysis and Energy Landscapes of the Compound

The presence of rotatable bonds in 4-(1-Aminoethyl)-N,N-dimethylaniline—specifically the C(aromatic)-C(ethyl) and C(ethyl)-N(amino) bonds—means the molecule can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface associated with their interconversion.

Computational methods can systematically rotate these bonds and calculate the energy at each step to generate a potential energy landscape. A study on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline used semi-empirical calculations to explore the molecular energy profile by varying a selected torsion angle from -180° to +180° researchgate.net. A similar approach using DFT or ab initio methods would identify the low-energy conformers of the title compound and the energy barriers separating them. This is crucial for understanding which shapes the molecule is likely to adopt and how flexible it is.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations, often performed with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. For a derivative of N,N-dimethylaniline, DFT calculations have shown good agreement with experimental NMR data researchgate.net. Such calculations for 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride would predict the chemical shift for each proton and carbon atom, helping to assign peaks in an experimental spectrum.

Vibrational Spectroscopy (IR & Raman): The vibrational frequencies of a molecule correspond to the peaks observed in its infrared (IR) and Raman spectra. DFT calculations can compute these frequencies and their corresponding intensities. For N,N-dimethylaniline, vibrational frequencies calculated using the B3LYP method have been compared with experimental FT-IR and FT-Raman spectra researchgate.net. This allows for a detailed assignment of vibrational modes, such as C-H stretches, N-H bends, and aromatic ring vibrations.

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data Note: This table illustrates how theoretical predictions are validated against experimental results. The values are representative examples.

| Spectroscopic Technique | Parameter | Calculated Value (Illustrative) | Experimental Value (Typical Range) |

|---|---|---|---|

| ¹H NMR | -CH(NH₃⁺)- Proton Chemical Shift (ppm) | ~4.5 | 4.0 - 5.0 |

| ¹³C NMR | Aromatic C-N(CH₃)₂ Carbon Chemical Shift (ppm) | ~150 | 145 - 155 |

| IR Spectroscopy | N-H Stretch (cm⁻¹) | ~3050 | 3000 - 3100 |

| Raman Spectroscopy | Aromatic Ring Breathing (cm⁻¹) | ~1610 | 1600 - 1620 |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational methods can map out the entire energy profile of a chemical reaction, including the structures of short-lived transition states. This provides a detailed, step-by-step understanding of the reaction mechanism. For reactions involving N,N-dimethylanilines, such as N-dealkylation, multistate and Kohn-Sham DFT have been employed to investigate the mechanism, identifying hydrogen atom transfer as the rate-limiting step researchgate.net. Similarly, computational studies on the reaction of 4-methyl aniline (B41778) with hydroxyl radicals have used the M06-2X and CCSD(T) methods to compute the reaction mechanism and kinetics mdpi.com.

For a reaction involving 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride, computational chemists would locate the transition state structures connecting reactants to products. By calculating the energy of these transition states, they can determine the activation energy, which governs the reaction rate. This analysis reveals the most likely pathway for the reaction to occur.

Applications of 4 1 Aminoethyl N,n Dimethylaniline Hydrochloride in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

Building Block for Heterocyclic Scaffolds

The presence of a reactive primary amino group and an activated aromatic ring in 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride makes it a suitable precursor for the synthesis of various heterocyclic compounds. While direct, specific examples of its use in named reactions like the Bischler-Napieralski or Pictet-Spengler reactions are not extensively documented in readily available literature, its structural motifs are analogous to reactants commonly used in these and other cyclization strategies for forming nitrogen-containing heterocycles.

Classical synthetic routes to isoquinoline (B145761) and its derivatives, for instance, often employ β-arylethylamines as key starting materials. The Bischler-Napieralski reaction and the Pictet-Spengler reaction are cornerstone methods in this regard. The Bischler-Napieralski reaction involves the intramolecular cyclization of N-acyl-β-arylethylamines in the presence of a dehydrating agent to yield 3,4-dihydroisoquinolines, which can be subsequently aromatized. wikipedia.orgorganic-chemistry.orgrsc.org The Pictet-Spengler reaction, on the other hand, condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgnih.govrsc.org Given the structural similarity of 4-(1-Aminoethyl)-N,N-dimethylaniline to β-arylethylamines, it represents a potential, albeit specialized, building block for the synthesis of isoquinoline derivatives bearing a dimethylamino group.

The general applicability of these reactions is well-established for a variety of substrates. The choice of reaction conditions, including the acid catalyst and solvent, can significantly influence the reaction outcome and yield. wikipedia.orgwikipedia.org

Intermediate in the Formation of Advanced Materials Monomers

The bifunctional nature of 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride, possessing a primary amine group, lends itself to its potential use as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are renowned for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and other advanced industries. mdpi.comvt.edursc.orgresearchgate.net

Polyamides: The synthesis of polyamides typically involves the polycondensation reaction between a diamine and a diacyl chloride or a dicarboxylic acid. scielo.brnih.gov 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride, with its primary amino group, can theoretically act as a diamine monomer. The reaction with a diacyl chloride would proceed via a nucleophilic acyl substitution mechanism to form amide linkages, resulting in a polyamide chain. The incorporation of the N,N-dimethylaniline moiety into the polymer backbone could impart specific properties, such as altered solubility, thermal behavior, or optoelectronic characteristics.

Polyimides: Polyimides are generally synthesized through a two-step process. The first step involves the reaction of a diamine with a dianhydride to form a soluble poly(amic acid) precursor. vt.edunih.gov This precursor is then converted to the final polyimide through a cyclodehydration (imidization) step, which can be achieved either thermally or chemically. mdpi.comvt.edu 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride could potentially serve as the diamine component in this process, reacting with various aromatic or aliphatic dianhydrides. The resulting polyimides would feature pendant N,N-dimethylaniline groups, which could influence their processing characteristics and final properties. The general scheme for polyimide synthesis is a well-understood and widely utilized industrial process. vt.edursc.orgtitech.ac.jp

While the conceptual application of 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride as a monomer is sound, specific examples and detailed studies on the properties of the resulting polymers are not widely reported in the public domain.

Reactant in Stereoselective Derivatization for Analytical Purposes

The chiral nature of 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride, owing to the stereocenter at the ethylamine (B1201723) moiety, makes it a candidate for use as a chiral derivatizing agent (CDA) in analytical chemistry. Chiral derivatization is a powerful technique used for the enantioseparation of racemic compounds, particularly for analysis by chromatography, such as high-performance liquid chromatography (HPLC). actascientific.comnih.govnih.gov

The fundamental principle involves the reaction of a racemic analyte with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated on a standard achiral stationary phase. nih.gov For carboxylic acids, a common strategy involves their activation followed by reaction with a chiral amine to form diastereomeric amides. nih.gov

4-(1-Aminoethyl)-N,N-dimethylaniline, as a chiral amine, could be employed for the derivatization of racemic carboxylic acids. The reaction would result in the formation of two diastereomeric amides, which could then be separated and quantified using reversed-phase HPLC. The dimethylaniline group in the derivatizing agent can also act as a chromophore, facilitating UV detection of the derivatives. While the use of various chiral amines as derivatizing reagents is a well-established practice in analytical chemistry, specific applications and detailed methodologies employing 4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride are not extensively documented in scientific literature. researchgate.netnih.govnih.gov

The selection of a suitable derivatizing agent and the optimization of reaction conditions are crucial for achieving successful enantioseparation with good resolution and sensitivity.

Synthesis and Academic Study of Derivatives and Analogs of 4 1 Aminoethyl N,n Dimethylaniline Hydrochloride

Structural Modifications of the Aminoethyl Side Chain

The aminoethyl side chain presents two primary sites for modification: the ethyl backbone and the terminal primary amine group. Altering these features can significantly impact the molecule's spatial arrangement and chemical reactivity.

Homologation, the process of extending a carbon chain by a constant unit (typically a methylene (B1212753) group), and other chain extension strategies are fundamental in medicinal chemistry for exploring the optimal spatial relationship between key functional groups. For 4-(1-Aminoethyl)-N,N-dimethylaniline, extending the ethyl side chain to a propyl or butyl chain would alter the distance between the basic primary amine and the aromatic ring.

While specific studies detailing the homologation of 4-(1-Aminoethyl)-N,N-dimethylaniline are not prevalent in the reviewed literature, the synthesis of such analogs can be achieved through established synthetic routes. A common approach involves the reductive amination of a corresponding ketone. For instance, the synthesis of the aminopropyl analog, 4-(1-Aminopropyl)-N,N-dimethylaniline, would likely start from 4-(N,N-dimethylamino)propiophenone. This ketone can be reacted with an amine source, such as ammonia (B1221849) or its equivalent, under reducing conditions (e.g., using sodium cyanoborohydride) to yield the target aminopropyl derivative. google.com This method is versatile and is a cornerstone in the synthesis of many phenethylamine (B48288) derivatives. google.com

Table 1: Plausible Synthesis of Side-Chain Homologs

| Target Analog | Precursor Ketone | Key Reaction Type |

| 4-(1-Aminopropyl)-N,N-dimethylaniline | 4-(N,N-dimethylamino)propiophenone | Reductive Amination |

| 4-(1-Aminobutyl)-N,N-dimethylaniline | 4-(N,N-dimethylamino)butyrophenone | Reductive Amination |

The primary amine of 4-(1-Aminoethyl)-N,N-dimethylaniline is a highly reactive nucleophilic center, making it a prime target for derivatization. These reactions are often employed to modify the compound's properties or to prepare it for specific analytical techniques. Common derivatization reactions include acylation, alkylation, and the formation of Schiff bases. iu.edu

Acylation: The primary amine can be readily acylated by reacting it with acid chlorides or anhydrides. For example, treatment with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative. Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) are also commonly used, particularly in analytical chemistry, to create volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS). iu.edu

Alkylation: N-alkylation introduces alkyl groups onto the primary amine, converting it into a secondary or tertiary amine. This is typically achieved by reacting the amine with alkyl halides.

Schiff Base Formation: Reaction with aldehydes or ketones results in the formation of an imine, or Schiff base. This condensation reaction is reversible and can be used to temporarily protect the amine group or to link the molecule to other structures.

Table 2: Common Derivatization Reactions for the Primary Amine

| Reaction Type | Reagent Class | Example Reagent | Derivative Formed |

| Acylation | Acid Anhydride | Trifluoroacetic anhydride (TFAA) | N-Trifluoroacetyl amide |

| Acylation | Acyl Halide | Acetyl chloride | N-Acetyl amide |

| Silylation | Silylating Agent | BSTFA¹ | N-Trimethylsilyl amine |

| Carbonyl Condensation | Aldehyde | Benzaldehyde | N-Benzylidene imine (Schiff base) |

| Chloroformate Reaction | Chloroformate | 9-fluorenylmethyl chloroformate (FMOC) | Carbamate |

¹BSTFA: N,O-bis(trimethylsilyl)trifluoroacetamide iu.edu

Substituent Effects on the Aniline (B41778) Ring System

Introducing substituents onto the aniline ring is a powerful strategy for modulating the electronic properties and steric profile of the molecule. The N,N-dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. wikipedia.org However, since the aminoethyl group already occupies the para position, new substituents are generally directed to the ortho or meta positions.

The reactivity of the aniline ring is highly sensitive to the electronic nature of its substituents. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl (-CH₃) groups further increase the electron density of the ring, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups decrease the ring's electron density, deactivating it towards electrophilic attack. unilag.edu.ng

Steric effects also play a crucial role. Bulky substituents placed at the ortho position (adjacent to the N,N-dimethylamino group) can cause steric hindrance. vaia.com This can twist the dimethylamino group out of the plane of the aromatic ring, disrupting the resonance between the nitrogen lone pair and the ring's π-system. vaia.com This "steric inhibition of resonance" reduces the electron-donating ability of the dimethylamino group and can hinder the approach of reactants to nearby positions. vaia.comnih.gov Kinetic studies on substituted anilines in SNAr reactions show that ortho-alkyl groups can cause significant reductions in reactivity due to these steric effects. unilag.edu.ng

Table 3: Influence of Ring Substituents on Aniline Reactivity

| Substituent Type | Example Group | Electronic Effect | Steric Effect | Impact on Ring Reactivity |

| Electron-Donating | -OCH₃, -CH₃ | Activates (increases electron density) | Minimal (for meta) to Moderate (for ortho) | Increases nucleophilicity |

| Electron-Withdrawing | -NO₂, -CN, -Cl | Deactivates (decreases electron density) | Minimal (for meta) to Moderate (for ortho) | Decreases nucleophilicity |

| Bulky Alkyl (ortho) | -C(CH₃)₃ | Activates (inductive) | High (steric inhibition of resonance) | Decreases overall reactivity |

The synthesis of halogenated and alkylated analogs of 4-(1-Aminoethyl)-N,N-dimethylaniline provides a means to systematically probe the electronic and steric effects discussed previously.

Halogenation: Direct halogenation of highly activated rings like N,N-dimethylaniline can be difficult to control. A more selective method involves the temporary oxidation of the N,N-dialkylaniline to its corresponding N-oxide. nih.gov Treating the N,N-dimethylaniline N-oxide with thionyl bromide results in selective para-bromination, while treatment with thionyl chloride predominantly yields the ortho-chloro derivative. nih.gov This provides a practical route to introduce halogens at specific positions on the ring, which can then be further modified.

Alkylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups to an aromatic ring. However, the reaction is often incompatible with anilines because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amine nitrogen, deactivating the ring. quora.com More recent methods have overcome this limitation. For example, a solvent-free Friedel-Crafts-type reaction between N,N-dialkylanilines and β-nitrostyrenes using a deep eutectic solvent as a catalyst has been shown to produce para-alkylated products with high regioselectivity. researchgate.netresearchgate.net Additionally, gold(I) complexes have been used to catalyze the Friedel-Crafts alkylation of N,N-dimethylaniline with alkenes, also favoring the para-product. nih.gov

Exploration of Different Counterions and Salt Forms

The hydrochloride salt is the most common form of 4-(1-Aminoethyl)-N,N-dimethylaniline. However, the formation of salts with different counterions is a critical area of study in pharmaceutical and materials science, as the choice of counterion can profoundly affect a compound's physicochemical properties, including solubility, stability, melting point, and hygroscopicity. nih.gov

The primary amine and the tertiary N,N-dimethylaniline group are both basic and can be protonated to form salts with various acids. Exploring different salt forms involves reacting the free base of the compound with a selection of pharmaceutically acceptable acids. The goal is to identify a salt form with optimal properties for a given application. nih.gov For example, a more soluble salt might be desired for certain formulations, while a more stable, less hygroscopic salt might be better for long-term storage. researchgate.net

Common counterions used in salt screening studies include those derived from inorganic acids (e.g., hydrobromide, sulfate) and organic acids (e.g., mesylate, tosylate, acetate (B1210297), fumarate, citrate). nih.gov The properties of the resulting salt are dependent on the properties of both the parent molecule and the counterion. nih.gov For instance, salts formed with small, compact counterions often have high melting points, while using larger organic counterions can sometimes decrease the melting point and alter solubility in complex ways. nih.gov

Table 4: Potential Counterions and Their Common Properties

| Counterion | Acid Source | Type | Common Impact on Properties |

| Chloride | Hydrochloric Acid | Inorganic | Forms stable, crystalline salts; common starting point. |

| Bromide | Hydrobromic Acid | Inorganic | Similar to chloride, may alter solubility/crystal habit. |

| Sulfate | Sulfuric Acid | Inorganic | Can form di-salts, often highly water-soluble. |

| Mesylate | Methanesulfonic Acid | Organic | Often improves aqueous solubility, good crystallinity. |